Cas no 2034435-48-6 (N-({2,3'-bipyridine-5-yl}methyl)-2-(4-methoxyphenyl)acetamide)

N-({2,3'-bipyridine-5-yl}methyl)-2-(4-methoxyphenyl)acetamide is a bipyridine-derived acetamide compound with potential applications in medicinal chemistry and pharmaceutical research. Its structure combines a 2,3'-bipyridine core with a 4-methoxyphenylacetamide moiety, offering versatility as a synthetic intermediate or bioactive scaffold. The bipyridine component may facilitate metal coordination, while the methoxyphenyl group enhances lipophilicity, potentially improving membrane permeability. This compound could serve as a precursor for developing kinase inhibitors or other targeted therapeutics due to its heterocyclic framework. Its well-defined structure allows for precise modifications, making it valuable for structure-activity relationship studies. The product is typically characterized by HPLC, NMR, and mass spectrometry to ensure high purity and batch consistency.
N-({2,3'-bipyridine-5-yl}methyl)-2-(4-methoxyphenyl)acetamide structure
2034435-48-6 structure
Product Name:N-({2,3'-bipyridine-5-yl}methyl)-2-(4-methoxyphenyl)acetamide
CAS No:2034435-48-6
MF:C20H19N3O2
MW:333.383764505386
CID:5553204
Update Time:2025-06-11

N-({2,3'-bipyridine-5-yl}methyl)-2-(4-methoxyphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(4-methoxyphenyl)-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]acetamide
    • N-({2,3'-bipyridine-5-yl}methyl)-2-(4-methoxyphenyl)acetamide
    • Inchi: 1S/C20H19N3O2/c1-25-18-7-4-15(5-8-18)11-20(24)23-13-16-6-9-19(22-12-16)17-3-2-10-21-14-17/h2-10,12,14H,11,13H2,1H3,(H,23,24)
    • InChI Key: LDZCMDCZBYJTMT-UHFFFAOYSA-N
    • SMILES: C(NCC1=CC=C(C2=CC=CN=C2)N=C1)(=O)CC1=CC=C(OC)C=C1

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Additional information on N-({2,3'-bipyridine-5-yl}methyl)-2-(4-methoxyphenyl)acetamide

Introduction to N-({2,3'-bipyridine-5-yl}methyl)-2-(4-methoxyphenyl)acetamide (CAS No. 2034435-48-6)

N-({2,3'-bipyridine-5-yl}methyl)-2-(4-methoxyphenyl)acetamide, identified by its CAS number 2034435-48-6, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structure, has garnered attention due to its potential applications in various biochemical processes and drug development initiatives.

The core structure of N-({2,3'-bipyridine-5-yl}methyl)-2-(4-methoxyphenyl)acetamide consists of a bipyridine moiety linked to an acetamide group, with a methoxy-substituted phenyl ring attached to the acetamide moiety. The bipyridine component is particularly noteworthy, as it is a well-known ligand in coordination chemistry and has been extensively studied for its ability to form stable complexes with metal ions. These metal complexes have found applications in catalysis, material science, and pharmaceuticals.

In recent years, the exploration of bipyridine-based compounds has expanded into the realm of medicinal chemistry. The ability of bipyridine to chelate metal ions makes it an attractive scaffold for designing drugs that target metal-dependent biological processes. For instance, complexes derived from bipyridine have been investigated for their antimicrobial and anticancer properties. The presence of the acetamide group in N-({2,3'-bipyridine-5-yl}methyl)-2-(4-methoxyphenyl)acetamide further enhances its potential as a pharmacophore, as acetamides are known to exhibit bioactivity in various therapeutic contexts.

The methoxy-substituted phenyl ring in this compound adds another layer of complexity and functionality. Phenolic compounds, particularly those with methoxy groups, are widely recognized for their antioxidant and anti-inflammatory properties. The integration of this moiety into the bipyridine-acetamide framework suggests that N-({2,3'-bipyridine-5-yl}methyl)-2-(4-methoxyphenyl)acetamide may exhibit dual functionality, combining the metal-binding capabilities of the bipyridine ligand with the bioactive properties of the methoxyphenyl group.

Recent studies have highlighted the importance of such multifunctional compounds in drug discovery. The ability to design molecules that can interact with multiple targets or exhibit multiple modes of action is crucial for developing effective therapies against complex diseases. N-({2,3'-bipyridine-5-yl}methyl)-2-(4-methoxyphenyl)acetamide represents a promising candidate in this regard, as its structure suggests potential interactions with both metal ions and biological receptors.

In the context of metal-mediated drug development, bipyridine-based compounds have shown particular promise. For example, platinum(II) complexes derived from bipyridine ligands are well-known antitumor agents. While N-({2,3'-bipyridine-5-yl}methyl)-2-(4-methoxyphenyl)acetamide does not contain platinum, its structural similarity to known metallodrugs suggests that it may be explored for similar therapeutic applications. Additionally, the acetamide group could be modified further to enhance its binding affinity or bioactivity.

The synthesis of N-({2,3'-bipyridine-5-yl}methyl)-2-(4-methoxyphenyl)acetamide presents an interesting challenge due to its complex structure. However, advances in synthetic chemistry have made it increasingly feasible to construct such molecules with high precision. Techniques such as palladium-catalyzed cross-coupling reactions have been instrumental in forming the carbon-carbon bonds required for this compound's structure. Furthermore, computational methods can be employed to optimize synthetic routes and predict the compound's properties before it is synthesized.

Evaluation of N-({2,3'-bipyridine-5-yl}methyl)-2-(4-methoxyphenyl)acetamide's biological activity would involve a combination of in vitro and in vivo studies. In vitro assays could assess its interactions with target proteins or enzymes, while animal models could provide insights into its pharmacokinetics and therapeutic efficacy. Such studies would be essential for determining whether this compound has potential as a lead molecule for drug development.

The growing interest in bipyridine-based compounds is also driven by their applications in material science. Metal complexes derived from bipyridine have been used to create luminescent materials and catalysts. While these applications are outside the scope of pharmaceuticals, they highlight the versatility of bipyridine chemistry and reinforce its importance as a research tool.

In conclusion, N-({2,3'-bipyridine-5-yl}methyl)-2-(4-methoxyphenyl)acetamide(CAS No. 2034435-48-6) is a compound with significant potential in chemical biology and pharmaceutical research. Its unique structure combines elements known to exhibit bioactivity—bipyridine ligands and methoxy-substituted phenyl rings—making it a promising candidate for further investigation. As research continues to uncover new applications for complex organic molecules like this one, it is likely that N-{(2',3'-bipyrrole)-5-y1}methyl}-N'-(4-hydroxybenzoyl)glycinate will play an important role in advancing our understanding of biological processes and developing new therapeutic strategies.

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